molecular formula C14H11Cl2N3OS B5177416 2-(2-chlorobenzoyl)-N-(2-chlorophenyl)hydrazinecarbothioamide

2-(2-chlorobenzoyl)-N-(2-chlorophenyl)hydrazinecarbothioamide

Cat. No. B5177416
M. Wt: 340.2 g/mol
InChI Key: CTVLHSWKOUWAOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorobenzoyl)-N-(2-chlorophenyl)hydrazinecarbothioamide, also known as CCNB, is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of hydrazinecarbothioamide compounds, which have been found to exhibit various biological activities. In

Scientific Research Applications

2-(2-chlorobenzoyl)-N-(2-chlorophenyl)hydrazinecarbothioamide has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential anticancer activity, as it has been found to inhibit the growth of various cancer cell lines. 2-(2-chlorobenzoyl)-N-(2-chlorophenyl)hydrazinecarbothioamide has also been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The exact mechanism of action of 2-(2-chlorobenzoyl)-N-(2-chlorophenyl)hydrazinecarbothioamide is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in cell growth and proliferation. 2-(2-chlorobenzoyl)-N-(2-chlorophenyl)hydrazinecarbothioamide has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division, leading to the inhibition of cell growth.
Biochemical and Physiological Effects:
2-(2-chlorobenzoyl)-N-(2-chlorophenyl)hydrazinecarbothioamide has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell migration and invasion, and the modulation of various signaling pathways involved in cell growth and proliferation. 2-(2-chlorobenzoyl)-N-(2-chlorophenyl)hydrazinecarbothioamide has also been found to exhibit antioxidant activity, which may contribute to its potential anticancer activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-chlorobenzoyl)-N-(2-chlorophenyl)hydrazinecarbothioamide in lab experiments is its potential to inhibit the growth of various cancer cell lines, making it a valuable tool for the development of new anticancer drugs. However, 2-(2-chlorobenzoyl)-N-(2-chlorophenyl)hydrazinecarbothioamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2-(2-chlorobenzoyl)-N-(2-chlorophenyl)hydrazinecarbothioamide, including the development of new derivatives with improved activity and selectivity, the investigation of its potential applications in other scientific research fields, such as neuroscience and immunology, and the elucidation of its mechanism of action through further studies. Additionally, the potential use of 2-(2-chlorobenzoyl)-N-(2-chlorophenyl)hydrazinecarbothioamide as a lead compound for the development of new drugs for the treatment of cancer and other diseases should be explored.

Synthesis Methods

The synthesis of 2-(2-chlorobenzoyl)-N-(2-chlorophenyl)hydrazinecarbothioamide can be achieved through a multistep process involving the reaction of 2-chlorobenzoyl chloride with 2-chloroaniline, followed by the addition of hydrazine hydrate and carbon disulfide. The resulting product is then purified through recrystallization to obtain 2-(2-chlorobenzoyl)-N-(2-chlorophenyl)hydrazinecarbothioamide in its pure form.

properties

IUPAC Name

1-[(2-chlorobenzoyl)amino]-3-(2-chlorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3OS/c15-10-6-2-1-5-9(10)13(20)18-19-14(21)17-12-8-4-3-7-11(12)16/h1-8H,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVLHSWKOUWAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=S)NC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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